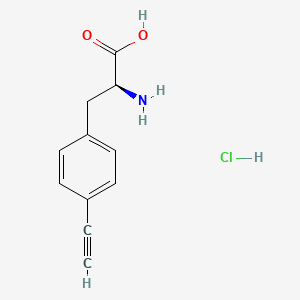

4-Ethynyl-l-phenylalanine hydrochloride

描述

准备方法

合成路线和反应条件: 对乙炔基苯丙氨酸(盐酸盐)的合成通常涉及三甲基硅烷基乙炔与N-叔丁氧羰基-4-碘-L-苯丙氨酸甲酯的Heck反应 . 该反应在特定条件下进行,以确保形成所需产物。

工业生产方法: 生产涉及标准有机合成技术和纯化工艺,以实现高纯度水平 .

化学反应分析

反应类型: 对乙炔基苯丙氨酸(盐酸盐)经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成各种氧化产物。

还原: 还原反应可以用来修饰乙炔基。

取代: 该化合物可以发生取代反应,特别是涉及乙炔基的反应。

常见试剂和条件:

氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。

还原: 通常使用还原剂,例如氢化锂铝或硼氢化钠。

取代: 卤素或其他亲核试剂可以在适当的条件下使用。

主要产物: 这些反应形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能产生羧酸或酮,而还原可以产生烷烃或烯烃 .

科学研究应用

化学: 对乙炔基苯丙氨酸(盐酸盐)用作有机合成的试剂,特别是在涉及铜催化的叠氮化物-炔烃环加成反应(CuAAC)的点击化学反应中 .

生物学: 在生物学研究中,该化合物用于研究血清素在各种生理过程中的作用。它是一种选择性和可逆地抑制血清素生物合成的工具 .

作用机制

对乙炔基苯丙氨酸(盐酸盐)通过抑制色氨酸羟化酶(TPH)发挥作用,TPH是血清素生物合成的初始和限速酶 . 酶活性依赖于分子氧、四氢蝶呤辅酶和亚铁离子。该化合物以竞争性和可逆的方式抑制TPH,Ki值为32.6 μM . 这种抑制导致血清素水平下降,这可以用来研究血清素在各种生理和行为过程中的作用 .

相似化合物的比较

类似化合物:

对氯苯丙氨酸 (pCPA): 另一种色氨酸羟化酶抑制剂,但效力较低,需要更高浓度才能达到类似的效果.

对氟-L-苯丙氨酸: 酪氨酸羟化酶的底物,用于研究该酶的调节.

替洛替斯塔乙酯: 一种口服生物利用度高的色氨酸羟化酶抑制剂,具有潜在的抗血清素活性.

独特性: 对乙炔基苯丙氨酸(盐酸盐)的独特性在于其在抑制色氨酸羟化酶方面的高效力、选择性和可逆性。它能够选择性地抑制血清素生物合成而不会影响其他酶或受体,使其成为研究中的宝贵工具 .

生物活性

4-Ethynyl-L-phenylalanine hydrochloride (also known as p-ethynylphenylalanine) is a synthetic derivative of the amino acid phenylalanine, characterized by the presence of an ethynyl group at the para position of the phenyl ring. This compound has garnered attention due to its biological activity, particularly as a selective inhibitor of tryptophan hydroxylase (TPH), an enzyme crucial for serotonin biosynthesis. This article explores the biological activity of this compound, including its mechanism of action, effects on serotonin levels, and potential applications in research and medicine.

- Molecular Formula : C₁₁H₁₁NO₂

- Molecular Weight : 189.21 g/mol

- CAS Number : 278605-15-5

- Boiling Point : 343.2 °C

- Density : 1.2 g/cm³

4-Ethynyl-L-phenylalanine acts as a selective, reversible, competitive inhibitor of TPH. It exhibits a competitive inhibition with a dissociation constant () of approximately 32.6 μM concerning tryptophan, the natural substrate for TPH . By inhibiting TPH, this compound effectively reduces serotonin levels in biological systems.

Serotonin Biosynthesis Inhibition

In vivo studies have demonstrated that administration of 4-ethynyl-L-phenylalanine significantly decreases levels of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the midbrain of male Sprague-Dawley rats when dosed at 30 mg/kg via intraperitoneal injection . This reduction indicates its potential utility in studying serotonin-related disorders.

Application in Amyloid Research

Recent research utilized 4-ethynyl-L-phenylalanine for site-specific incorporation into proteins to study amyloid aggregation, particularly in models relevant to neurodegenerative diseases like Parkinson's disease. The compound's unique alkyne functionality allows for advanced imaging techniques such as Raman spectroscopy to monitor protein aggregation dynamics in living cells .

Research Findings and Applications

属性

IUPAC Name |

(2S)-2-amino-3-(4-ethynylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2.ClH/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14;/h1,3-6,10H,7,12H2,(H,13,14);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHYNRVXXMXXQM-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188640-63-3 | |

| Record name | L-Phenylalanine, 4-ethynyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188640-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。